2-Mercaptoacetamidine

Beschreibung

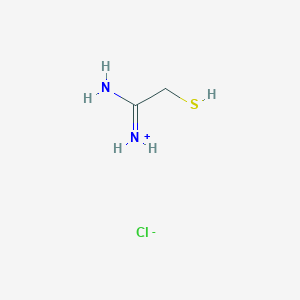

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

19412-52-3 |

|---|---|

Molekularformel |

C2H7ClN2S |

Molekulargewicht |

126.61 g/mol |

IUPAC-Name |

2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H |

InChI-Schlüssel |

KUMNVTIEIZMRFS-UHFFFAOYSA-N |

SMILES |

C(C(=[NH2+])N)S.[Cl-] |

Kanonische SMILES |

C(C(=N)N)S.Cl |

Synonyme |

(1-amino-2-sulfanyl-ethylidene)azanium chloride |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Mercaptoacetamidine

Direct Synthesis Pathways for 2-Mercaptoacetamidine

The direct synthesis of this compound can be achieved through several routes, primarily involving the reaction of thioglycolic acid or its derivatives with appropriate nitrogen-containing precursors.

Reaction of Thioglycolic Acid with Amine Precursors

A common and direct method for the synthesis of this compound and its analogs involves the condensation of thioglycolic acid with a suitable amine precursor. This reaction is typically carried out by heating thioglycolic acid with an appropriately substituted amine, such as an aminopyrazole, in a solvent like refluxing toluene (B28343) under an inert atmosphere. The concentration of the reactants has been noted to significantly influence the reaction time for the amide formation.

For instance, the synthesis of 2-mercaptoacetamide (B1265388) analogs of 3-amino-5-phenylpyrazole has been successfully achieved using this method. The general procedure involves heating the aminopyrazole with thioglycolic acid, leading to the formation of the desired 2-mercaptoacetamide derivative.

Alternative Synthetic Routes and Conditions (e.g., from Carboxylic Acid, Ester, or α-Ketonitrile Precursors)

In cases where the required amine precursors are not commercially available, alternative multi-step synthetic routes starting from carboxylic acids, esters, or α-ketonitriles can be employed to first synthesize the necessary amine, which is then reacted with thioglycolic acid.

A synthetic pathway starting from a carboxylic acid precursor, for example, involves the esterification of the carboxylic acid, followed by reaction with acetonitrile (B52724) and sodium methoxide (B1231860) to form a β-ketonitrile. This intermediate is then cyclized with hydrazine (B178648) to yield the aminopyrazole, which can subsequently be reacted with thioglycolic acid.

Similarly, a commercially available ester can serve as the starting point. The ester is reacted with acetonitrile and sodium methoxide to produce the β-ketonitrile, which is then cyclized with hydrazine to form the aminopyrazole.

α-Ketonitriles can also be utilized as precursors in the synthesis of the amine intermediate. The general principle involves the conversion of these precursors to the required aminopyrazole, which then undergoes condensation with thioglycolic acid to yield the final 2-mercaptoacetamide product.

Design and Synthesis of this compound Derivatives

The core this compound structure provides a versatile scaffold for the design and synthesis of a wide array of derivatives. These modifications are often aimed at exploring the structure-activity relationships of these compounds for various applications.

Strategies for N-Substitution and Amide Moiety Modification

A key strategy for creating diverse derivatives is the introduction of substituents on the nitrogen atoms of the acetamidine (B91507) group. A series of N-substituted 2-mercaptoacetamidines have been synthesized and studied. nih.gov The synthesis of N-aryl-2-mercaptoacetamides, for example, has been accomplished, highlighting the feasibility of introducing aromatic moieties at the nitrogen atom. rsc.org

Modification of the amide moiety is another important derivatization strategy. While direct modification of the amide in this compound is not extensively detailed, analogous transformations in related mercaptoacetamide structures provide insight. For instance, the synthesis of thioacetamides has been achieved in one step by coupling 2-mercaptoacetamide with diphenylmethanol (B121723) in trifluoroacetic acid. acs.org A three-step procedure has also been described, involving the coupling of a substituted diphenylmethanol with thioglycolic acid, followed by esterification and aminolysis to yield the final thioacetamide (B46855). acs.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,5-dichloroaniline | 1. Chloroacetyl chloride, base; 2. Thiol group introduction | N-(2,5-dichlorophenyl)-2-mercaptoacetamide | |

| Diphenylmethanol | 2-mercaptoacetamide, TFA, room temperature | Thioacetamide | acs.org |

| Substituted diphenylmethanol | 1. Thioglycolic acid, TFA; 2. CH3I, K2CO3, acetone, reflux; 3. NH4OH, NH4Cl, MeOH | Thioacetamide | acs.org |

Incorporation into Diverse Heterocyclic Systems (e.g., Benzimidazoles, Oxadiazoles)

The this compound or mercaptoacetamide moiety can be incorporated into various heterocyclic systems, leading to hybrid molecules with potentially enhanced properties.

Benzimidazoles: A number of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have been synthesized. benthamdirect.comresearchgate.net A common synthetic route involves reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with various substituted 2-mercapto heterocyclic compounds. benthamdirect.comresearchgate.net The initial N-(1H-benzimidazol-2-yl)-2-chloroacetamide can be prepared from 2-aminobenzimidazole.

Oxadiazoles: Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been designed and synthesized. nih.govresearchgate.net The synthesis of 2-amino-1,3,4-oxadiazole derivatives often starts with the reaction of a carboxylic acid derivative with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl3. d-nb.info The resulting amino-oxadiazole can then be further functionalized, for example, by acylation with chloroacetyl chloride, followed by reaction with a thiol to introduce the mercaptoacetamide linkage. d-nb.info

| Heterocyclic System | General Synthetic Approach | Reference |

| Benzimidazole | Reaction of N-(1H-benzimidazol-2-yl)-2-chloroacetamide with mercapto-heterocycles. | benthamdirect.comresearchgate.net |

| Oxadiazole | Acylation of an amino-oxadiazole with chloroacetyl chloride, followed by reaction with a thiol. | nih.govresearchgate.netd-nb.info |

Multi-step Reaction Sequences for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. These sequences allow for the controlled introduction of various functional groups and structural motifs.

For instance, new mercaptoacetamide derivatives have been synthesized via a multi-pot synthetic pathway. researchgate.net A multi-step reaction sequence starting from a Leuckart reaction has also been employed to create novel acetamide (B32628) derivatives. researchgate.net Furthermore, a one-pot multi-step domino strategy has been developed for the synthesis of functionalized 2-substituted (1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamide derivatives in water, showcasing an efficient approach to complex molecules. rsc.org

The synthesis of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids also exemplifies a multi-step process. nih.govresearchgate.net Similarly, the preparation of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives involves a two-step sequence from 2-aminobenzimidazole. benthamdirect.comresearchgate.net These examples underscore the utility of sequential reactions in building intricate molecular architectures based on the this compound core.

Yield Optimization and Purity Considerations in Synthesis

The successful synthesis of this compound and its derivatives hinges on strategies that maximize reaction yield and ensure the high purity of the final product. Key challenges in its synthesis include the inherent instability of the sulfhydryl (-SH) group, which is prone to oxidation, and the formation of various side products. Therefore, careful control of reaction parameters and robust purification protocols are essential.

Detailed research findings indicate that optimization strategies focus on several key areas: control of reaction conditions, the use of protecting groups, and the selection of appropriate purification methods.

Yield Optimization

Optimizing the yield involves minimizing product loss from side reactions and incomplete conversions. The primary cause of yield reduction is the oxidation of the thiol group, which can form disulfide by-products.

Control of Reaction Conditions: Temperature and pH are critical parameters. For instance, in reactions involving thiolation, maintaining low temperatures, often between 5–10°C, is crucial to prevent undesirable side reactions. The pH of the reaction mixture can also significantly influence the reaction pathway and product stability. In the synthesis of related mercaptoacetamide compounds, controlling the pH between 8 and 9 has been noted during thiolation steps.

Protecting Group Strategy: A common and effective strategy to prevent the oxidation of the thiol group is the use of a protecting group. The trityl (triphenylmethyl, Tr) group is frequently used to temporarily block the thiol function during intermediate synthetic steps. nih.govresearchgate.net This group is stable under various reaction conditions and can be removed in the final step under acidic conditions, for example, using trifluoroacetic acid (TFA) in combination with a scavenger like triethylsilane (Et3SiH), to afford the desired free thiol in good yield. nih.govresearchgate.net

Reagent Selection: The choice of coupling agents and other reagents is vital. For amide bond formation, reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are employed to facilitate the reaction and improve yields, which can range from moderate to good (14–84%) depending on the specific substrates. nih.govacs.org

The following table summarizes key factors that influence reaction yields.

| Parameter | Condition / Reagent | Purpose / Outcome |

| Temperature | 5–10°C during thiolation | Minimizes the formation of side products. |

| pH Control | Adjusted based on reaction step (e.g., pH 8–9 for thiolation) | Optimizes reaction pathway and stability of intermediates. |

| Protecting Groups | Trityl (Tr) group for thiol | Prevents oxidation to disulfide, improving overall yield. nih.govresearchgate.net |

| Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (Et3SiH) | Efficiently removes the trityl group to yield the final product. nih.gov |

| Coupling Reagents | HATU, HBTU, DIPEA | Facilitates amide bond formation, leading to moderate to good yields. researchgate.netnih.gov |

| Reaction Type | Microwave-assisted synthesis | Can reduce reaction times and potentially increase yields. researchgate.net |

Purity Considerations and Purification Methods

Achieving high purity is critical for the characterization and subsequent application of this compound. The primary methods employed are recrystallization and column chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. mt.com The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes, leaving impurities in the solution. mt.com For derivatives of 2-mercaptoacetamide, solvents like ethanol (B145695) or methanol (B129727) have been successfully used for recrystallization to achieve purities greater than 95%. In some cases, a two-solvent system is necessary, where the compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) is added to induce crystallization. mit.edu Acidification with hydrochloric acid to a pH of 0–1 can also be used to induce the crystallization of thiol-containing compounds.

Column Chromatography: When recrystallization fails to provide adequate purity, column chromatography is the method of choice. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase. For some mercaptoacetamide derivatives that proved difficult to crystallize, automated column chromatography using a C18 stationary phase with a water/acetonitrile gradient was effective. rsc.org This method allowed for the separation of the desired product from starting materials and by-products, achieving purities of up to 95%. rsc.org

Ancillary Techniques: Other methods include washing the reaction mixture with saturated aqueous solutions like sodium bicarbonate and brine during the workup phase to remove unreacted reagents and water-soluble impurities. rsc.org Treatment with activated carbon can also be employed to remove colored impurities.

The table below outlines common purification techniques for this compound and its derivatives.

| Method | Details | Achieved Purity |

| Recrystallization | Solvents: Ethanol, Methanol. acs.org | >95% |

| Acid-Induced Crystallization | Acidification with HCl to pH 0-1. | Induces precipitation of the thiol product. |

| Column Chromatography | Automated; Stationary Phase: C18; Mobile Phase: Water/Acetonitrile gradient. rsc.org | ~95% rsc.org |

| Aqueous Workup | Washing with saturated sodium bicarbonate and brine. | Removes acidic/basic and water-soluble impurities. rsc.org |

| Decolorization | Treatment with activated carbon. | Removes colored impurities. |

Ultimately, the choice of optimization and purification strategy depends on the specific derivative being synthesized, the scale of the reaction, and the required final purity. A combination of these methods is often necessary to obtain high-yield, high-purity this compound compounds.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations of 2 Mercaptoacetamidine

Role of the Thiol Group in Redox Processes and Nucleophilic Reactions

The thiol (-SH) group in 2-Mercaptoacetamidine is a key player in its chemical reactivity, particularly in redox and nucleophilic reactions. Thiols are known for their ability to undergo oxidation to form various sulfur-containing species. In the case of this compound, the thiol group can be oxidized to produce disulfides or sulfonic acids. researchgate.net This susceptibility to oxidation is a critical aspect of its chemical profile and is dependent on the nature of the oxidizing agent. researchgate.net Weaker oxidants tend to yield disulfides, while stronger oxidants can lead to the formation of sulfonic acids. researchgate.net

The thiol group also confers strong nucleophilic properties to the molecule. Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles due to the polarizability of the large sulfur atom. chemistrysteps.comnih.gov This high nucleophilicity allows this compound to participate in various nucleophilic substitution and condensation reactions, making it a useful building block in organic synthesis. The deprotonated form, the thiolate, is an even more potent nucleophile. nih.gov

The thiol group's ability to engage in these reactions is fundamental to the compound's interactions with biological molecules and its role in modulating processes related to oxidative stress by interacting with other thiol-containing molecules like glutathione.

Amide Functionality in Reaction Pathways

The amide functionality can also be subject to nucleophilic substitution reactions at the amidine carbon, leading to a variety of derivatives. The reactivity of the amide can be influenced by the presence of substituents and the reaction conditions. For instance, the nitrogen lone pair can be delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon, making amides less reactive towards nucleophilic acyl substitution compared to, for example, acid chlorides. libretexts.orgmdpi.com Despite this, reactions with strong reagents like organolithium compounds can occur. wikipedia.org In the context of this compound, the interplay between the amide and the adjacent thiol group can lead to complex reactivity patterns and the formation of various heterocyclic compounds.

Mechanistic Studies in Catalytic Systems

This compound and related thiol-containing compounds have been investigated for their effects on various catalytic systems, particularly in the realm of metal-catalyzed reactions. Their ability to coordinate with metal centers allows them to act as ligands, inhibitors, or accelerators, depending on the specific reaction and conditions.

In the context of alkyne semihydrogenation, a crucial process for the stereoselective synthesis of alkenes, thiol-containing molecules can exert significant control over the reaction's outcome. nih.govacs.org For example, in ruthenium-catalyzed alkyne semihydrogenation, the addition of a thiol can switch the selectivity of the reaction. nih.govacs.org In the absence of a thiol, the reaction may proceed to the thermodynamically more stable (E)-alkene through a Z/E isomerization step. nih.govchemrxiv.org However, the introduction of a thiol can impede this isomerization, leading to the selective formation of the (Z)-alkene. nih.govchemrxiv.org This effect is attributed to the thiol's ability to coordinate to the metal catalyst. nih.govacs.org While some thiols like N-decyl 2-mercaptoacetamide (B1265388) were found to completely inhibit alkyne conversion under certain conditions, others allowed for the reaction to proceed with altered selectivity. nih.govacs.orgchemrxiv.org

The table below summarizes the effect of different thiol additives on the ruthenium-catalyzed semihydrogenation of an alkyne, highlighting the varied influence of the thiol structure on the reaction outcome.

| Thiol Additive | Alkyne Conversion | Product(s) | Z/E Selectivity | Reference |

| N-decyl 2-mercaptoacetamide (2-MAA) | No conversion | - | - | nih.govacs.orgchemrxiv.org |

| Ethanedithiol (EDT) | No conversion | - | - | nih.govacs.orgchemrxiv.org |

| Butyl 3-mercaptopropionate (B1240610) (3-MPA) | Observed | (Z)-alkene | 1:1 | nih.govchemrxiv.org |

| N-acetylcysteine (NACET) | Observed | (Z)-alkene | High | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The interaction of this compound and similar thiols with metal catalysts can lead to either inhibition or, less commonly, acceleration of catalytic reactions. Inhibition is a more frequent observation, as the strong coordination of the thiol to the metal center can block the active site, preventing the substrate from binding and reacting. nih.govacs.org In the ruthenium-catalyzed semihydrogenation mentioned previously, N-decyl 2-mercaptoacetamide acted as a potent inhibitor, completely shutting down the catalytic cycle. nih.govacs.orgchemrxiv.org The degree of inhibition can be tuned by the structure of the thiol and its concentration. nih.govchemrxiv.org

Conversely, while direct acceleration by this compound is not prominently documented, the modification of a catalyst by a ligand can, in some systems, enhance its activity or selectivity. For instance, in certain palladium-catalyzed cross-coupling reactions, the choice of a specific mercaptoacetamide-based ligand was shown to influence the catalytic activity, with some ligands leading to higher product yields than others. researchgate.net This suggests that the electronic and steric properties of the thiol-containing ligand can be tailored to optimize a catalytic process.

A key aspect of the inhibitory role of thiols in catalysis is the potential for reversibility. nih.govacs.org In the ruthenium-catalyzed alkyne semihydrogenation, the thiol acts as a reversible inhibitor. nih.govacs.org It forms stable ruthenium-thiolate complexes that "poison" the catalyst towards the unwanted Z/E isomerization of the alkene product. nih.govchemrxiv.org However, the alkyne substrate has a high enough affinity for the metal center to displace the thiol and undergo the desired semihydrogenation. nih.govacs.org This reversible inhibition is crucial for controlling the selectivity of the reaction. The thiol essentially protects the vacant site on the metal, preventing side reactions while still allowing the primary transformation to occur. nih.govacs.org This dynamic equilibrium between the active and the thiol-inhibited catalyst is a sophisticated strategy for achieving high stereoselectivity. nih.govchemrxiv.org

Investigations of Bond Formation and Cleavage Mechanisms

Understanding the mechanisms of bond formation and cleavage involving this compound is essential for predicting its reactivity and designing new applications. The formation of peptide bonds, which are a type of amide bond, involves a nucleophilic addition-elimination reaction between a carboxylic acid and an amine. youtube.comyoutube.com The cleavage of these stable bonds, a hydrolysis reaction, can be achieved under harsh conditions with strong acids or more specifically with enzymes. youtube.comyoutube.com

In the context of its role in catalysis, the formation and cleavage of bonds between the thiol group of a mercaptoacetamide derivative and a metal center are central to the mechanistic cycle. nih.govchemrxiv.org For example, in the ruthenium-catalyzed semihydrogenation, the process involves the formation of ruthenium-hydrido-thiol and ruthenium-thiolate complexes. chemrxiv.org The alkyne inserts into the Ru-H bond, and subsequent protonation by the thiol leads to the release of the (Z)-alkene and regeneration of a ruthenium-thiolate species. nih.govacs.org This cycle highlights the dynamic bond-forming and bond-breaking events at the metal center, modulated by the thiol ligand.

Furthermore, studies on the coordination chemistry of mercaptoacetamide ligands with various metals, such as lead(II) and palladium(II), provide insights into the types of bonds that can be formed and the resulting geometries of the metal complexes. researchgate.netuoregon.edu These studies are crucial for understanding the fundamental principles that govern the interaction of this compound with metal ions and for the rational design of new catalysts and materials.

Coordination Chemistry and Ligand Properties of 2 Mercaptoacetamidine

2-Mercaptoacetamidine as a Chelating Agent and Ligand

This compound functions as a potent chelating agent, capable of binding to a central metal atom through two or more separate donor atoms to form a stable, ring-like structure known as a chelate. nih.govsigmaaldrich.com The presence of both a soft sulfur donor (from the thiol group) and a hard nitrogen donor (from the amidine group) allows it to coordinate with a wide range of metal ions. This dual functionality is a key aspect of its versatility in forming coordination complexes. The thiol group can deprotonate to form a thiolate, which is a strong a-donor, while the amidine group offers different coordination modes.

The chelation process often results in the formation of water-soluble and stable complexes. sigmaaldrich.com The ability of this compound and related thiol-containing compounds to form these stable structures is fundamental to their application in various chemical and biological systems. nih.govescholarship.org

Complexation with Transition Metals

The interaction of this compound with transition metals is a significant area of study, driven by the diverse applications of the resulting complexes in catalysis and materials science. researchgate.net The formation of complexes between ligands and metal ions is a fundamental chemical process, with the stability and properties of these complexes being influenced by various factors. espublisher.com

Formation of Metal-Thiolate Complexes (e.g., Ruthenium-Thiolate Complexes)

A notable example of this compound's complexation with transition metals is the formation of ruthenium-thiolate complexes. The thiol group readily coordinates with ruthenium, leading to the formation of stable metal-thiolate bonds. elsevierpure.comchemrxiv.orgnih.gov These complexes are of particular interest due to their catalytic activities.

In the context of catalysis, thiols can act as reversible inhibitors for ruthenium catalysts. For instance, in the semihydrogenation of alkynes, the addition of a thiol can impede certain reaction steps by forming stable ruthenium thiol(ate) complexes, thereby controlling the stereoselectivity of the reaction. elsevierpure.comchemrxiv.orgnih.gov The thiol can protect a vacant site on the metal center, and its subsequent dissociation allows the reaction to proceed. elsevierpure.comchemrxiv.orgnih.govacs.org

Mechanistic studies have shown that a ruthenium hydride complex can react with a thiol to form a ruthenium-hydrido-thiol complex, which can then convert to a ruthenium(II) thiolate complex with the release of hydrogen gas. nih.govacs.org This process involves metal-ligand cooperation, where the thiol ligand actively participates in the reaction. nih.govacs.org

Characterization of Coordination Geometries (e.g., Penta-coordinated Silicon Complexes, Copper Complexes)

The coordination of this compound and related ligands to metal centers can result in various coordination geometries. The specific geometry is influenced by the nature of the metal ion, the ligand itself, and the reaction conditions.

Penta-coordinated Silicon Complexes: Research on N-(alkyl)-2-mercaptoacetamides, which are structurally related to this compound, has shown the formation of penta-coordinated diorganosilicon(IV) compounds. researchgate.netmindat.org Spectroscopic data, including IR and NMR (¹H, ¹³C, and ²⁹Si), have been used to propose a penta-coordinated geometry around the silicon atom in these complexes. researchgate.net The ability of pyridine (B92270) N-oxide derivatives to induce pentacoordination in silicon has also been studied, demonstrating the formation of zwitterionic pentacovalent silicon assemblies. christuniversity.in

Copper Complexes: this compound and similar ligands also form complexes with copper. The resulting copper(II) complexes can exhibit various coordination geometries, including square pyramidal and distorted trigonal bipyramidal. nih.govijacskros.comrsc.orgacs.org The specific geometry is often determined by the other ligands present in the coordination sphere. For example, mononuclear penta-coordinated copper(II) complexes have been synthesized and characterized using spectroscopic methods and density functional theory (DFT) calculations. nih.gov The molar conductance values and magnetic moment data can provide insights into the electrolytic nature and geometry of the complexes. ijacskros.com

| Metal | Ligand Type | Coordination Geometry | Characterization Techniques |

|---|---|---|---|

| Silicon(IV) | N-(alkyl)-2-mercaptoacetamide | Penta-coordinated | IR, NMR (¹H, ¹³C, ²⁹Si) |

| Copper(II) | Schiff Base Ligands | Square Pyramidal, Distorted Trigonal Bipyramidal | UV-vis, Elemental Analysis, Electrochemical Analysis, X-ray Diffraction |

| Ruthenium(II) | Thiol(ate) | - | NMR Spectroscopy |

Metal-Ligand Cooperation Phenomena

Metal-ligand cooperation (MLC) is a crucial concept in catalysis where both the metal center and the ligand are actively involved in bond activation processes. escholarship.orgnih.govnih.govrsc.org This is in contrast to traditional catalysis where ligands are often spectators. nih.gov this compound and related thiol-containing ligands can participate in MLC.

In ruthenium-catalyzed reactions, the thiol(ate) ligand can cooperate with the metal center to activate H₂. nih.gov For instance, a ruthenium thiolate complex can activate dihydrogen, leading to the formation of a hydrido-thiol ruthenium(II) complex. nih.govacs.org This cooperative activation is essential for the catalytic turnover in reactions like hydrogenation and dehydrogenation. nih.gov The ability of the thiol ligand to be both coordinated and dissociated from the metal center (i.e., its transient nature) is key to its role in MLC and in controlling reaction selectivity. nih.govacs.org

Interactions with Main Group Elements (e.g., Lead(II), Silicon(IV))

The coordination chemistry of this compound extends to main group elements, showcasing its versatility as a ligand.

Lead(II): 2-Mercaptoacetamide (B1265388) ligands have been investigated for their ability to coordinate with lead(II). core.ac.ukuoregon.edu These ligands can bridge two lead(II) centers, and their coordination preferences are utilized in the design of supramolecular assemblies. core.ac.ukuoregon.edu The study of these interactions is part of the broader field of main group supramolecular chemistry, which aims to create novel structures with unique functionalities. uoregon.edu

Silicon(IV): As previously mentioned, derivatives of 2-mercaptoacetamide react with diorganodichlorosilicon to form penta-coordinated silicon(IV) complexes. researchgate.net The interaction between silicon(II) and silicon(IV) centers has also been explored in other systems, revealing interesting bonding scenarios and reactivity. goettingen-research-online.de

Electronic and Steric Parameters of this compound in Ligand Design

The design of effective ligands for specific applications in catalysis or materials science requires a thorough understanding of their electronic and steric properties. chemrxiv.org

Electronic Parameters: The electronic properties of a ligand, such as its donor ability, significantly influence the reactivity of the metal complex. The presence of both a soft sulfur donor and a hard nitrogen donor in this compound allows for fine-tuning of the electronic environment at the metal center. In related systems, the donor abilities of metallodithiolate ligands have been ranked by studying the CO stretching frequencies of their tungsten carbonyl adducts. researchgate.net

Bidentate vs. Monodentate Coordination Modes

The coordination chemistry of this compound and its derivatives is characterized by the ligand's ability to exhibit different coordination modes, primarily acting as either a monodentate or a bidentate ligand. This flexibility is rooted in the presence of two potential donor sites: the sulfur atom of the thiol group and a nitrogen atom of the amidine group. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

In monodentate coordination , the ligand binds to a metal center through only one of its donor atoms. For this compound derivatives, this typically involves the sulfur atom, which is a soft donor and readily forms bonds with soft metal ions. For instance, some β-mercaptoalcohol compounds have been shown to exhibit monodentate coordination exclusively through the sulfur atom. figshare.com

In bidentate coordination , the ligand binds to a metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.orglibretexts.org For this compound and its analogs like N-alkyl-2-mercaptoacetamides, this involves both the sulfur atom and one of the nitrogen atoms of the functional group. niscpr.res.in This chelation results in a more stable metal complex, an observation generally known as the "chelate effect". libretexts.org N-Alkyl-2-mercaptoacetamides are known to behave as bidentate ligands in their complexes. niscpr.res.in Similarly, molecular docking studies of mercaptoacetamide-based analogs have suggested bidentate coordination with Zn²⁺ through both the sulfur and the carbonyl oxygen. nih.gov

The interplay between these two modes is a subject of detailed research. For example, in certain enzyme active sites, the coordination can be subtle. While docking studies for some mercaptoacetamide-based inhibitors suggested bidentate coordination, crystallographic data for a selective HDAC6 inhibitor revealed a different geometry where the carbonyl group of the mercaptoacetamide accepts a hydrogen bond instead of directly coordinating with the metal ion. nih.gov

N-alkyl-2-mercaptoacetamides have been shown to form complexes with antimony(III) that appear to exist in two isomeric forms in solution, which has been confirmed by the appearance of two sets of signals in their ¹H and ¹³C NMR spectra. niscpr.res.in A downfield shift in the -CH₂S- carbon signal indicates the involvement of the sulfur atom in complexation, while a downfield shift in the signals for the alkyl carbons attached to the nitrogen atom indicates the involvement of nitrogen in the bonding. niscpr.res.in

The following tables summarize research findings related to the coordination modes of mercaptoacetamide derivatives, which serve as close analogs for understanding the behavior of this compound.

Table 1: Coordination Behavior of Mercaptoacetamide Derivatives

| Ligand | Metal Ion | Coordination Mode | Method of Characterization | Research Finding |

| N-Alkyl-2-mercaptoacetamides | Antimony(III) | Bidentate | IR, ¹H NMR, ¹³C NMR | Ligands behave as bidentate, leading to the formation of two isomeric metal complexes in solution. niscpr.res.in |

| Mercaptoacetamide-based analog | Zinc(II) | Bidentate (predicted) | Molecular Docking | Docking study suggested bidentate coordination via sulfur and carbonyl oxygen in an HDAC8 model. nih.gov |

| Selective Mercaptoacetamide-based HDAC6i | Zinc(II) | Monodentate-like | X-ray Crystallography | Crystal structure showed the carbonyl group accepts a hydrogen bond rather than direct bidentate coordination with the zinc ion in the HDAC6 active site. nih.gov |

| N,N'-ethylenebis(2-mercaptoacetamide) | Technetium(V) | Bidentate | X-ray Crystallography | The dithiolate ligand acts in a bidentate fashion, bridging two technetium centers. iaea.org |

| N,N'-ethylenebis(2-mercaptoacetamide) | Nickel(II) | Bidentate | Spectrophotometry, X-ray Diffraction | The NiN₂S₂ complex acts as a bidentate, S-donor metallodithiolate ligand to other metals. nih.govresearchgate.net |

Table 2: Spectroscopic Data for Antimony(III) Complexes of N-Alkyl-2-mercaptoacetamides niscpr.res.in

| Complex | Functional Group | ¹H NMR Signal (δ, ppm) | ¹³C NMR Signal Change | Implication |

| {CH₃CH₂NHC(O)CH₂S}₃Sb | -CH₂S- | 3.71s | Downfield shift | Involvement of sulfur in coordination. |

| -CH₂- (of ethyl) | 3.26q | Downfield shift | Involvement of nitrogen in coordination. | |

| {CH₃(CH₂)₂NHC(O)CH₂S}₃Sb | -CH₂S- | 3.71s | Downfield shift | Involvement of sulfur in coordination. |

| -CH₂- (of propyl) | 3.19t | Downfield shift | Involvement of nitrogen in coordination. | |

| (Note: 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet. Shifts are compared to the free ligand.) |

Theoretical and Computational Studies of 2 Mercaptoacetamidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of molecules like 2-mercaptoacetamidine. researchgate.netidosr.org These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern chemical reactions.

Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic properties of atoms, molecules, and solids. idosr.org For this compound, DFT can be employed to optimize its molecular structure, analyze reaction mechanisms, and predict spectroscopic properties. idosr.org The application of QM methods, including DFT and more advanced techniques like post-Hartree-Fock and time-dependent DFT, allows for a deeper understanding of molecular behavior and aids in the interpretation of experimental data. researchgate.netidosr.org

QM calculations have been instrumental in studying the redox potentials of metal clusters in enzymes, a process relevant to the thiol group in this compound. mdpi.com By employing QM cluster calculations combined with molecular mechanics (QM/MM), researchers can achieve high accuracy in predicting redox potentials. mdpi.com These computational approaches can also elucidate the influence of protonation states on redox activity, which is crucial for understanding the behavior of molecules with ionizable groups like the amidine and thiol moieties of this compound. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govopenaccessjournals.com This method is extensively used in drug discovery to screen potential drug candidates and understand their binding mechanisms at a molecular level. nih.govopenaccessjournals.com For this compound and its derivatives, docking simulations are crucial for predicting their interactions with biological targets.

The process involves a search algorithm to explore various ligand conformations and a scoring function to evaluate the binding affinity based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com The accuracy of these simulations is critical, as it guides the selection of promising compounds for further experimental testing. uni-duesseldorf.de

Interactive Table: Key Aspects of Molecular Docking

| Feature | Description | Relevance to this compound |

| Ligand & Receptor | The ligand is the small molecule (e.g., this compound), and the receptor is the biological target (e.g., an enzyme). | Identifies potential biological targets and binding sites. |

| Search Algorithm | Explores possible binding poses of the ligand within the receptor's active site. | Determines the most likely conformation of this compound when bound. |

| Scoring Function | Estimates the binding affinity between the ligand and the receptor. | Predicts the strength of the interaction and helps rank potential derivatives. |

| Flexibility | Accounts for the conformational changes in both the ligand and the receptor upon binding. | Provides a more realistic model of the binding event. nih.gov |

Binding Mode Predictions and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies provide detailed insights into the specific interactions between a ligand and its receptor. For derivatives of 2-mercaptoacetamide (B1265388), a related compound, docking has been used to predict binding modes within the active sites of enzymes like histone deacetylase 6 (HDAC6). researchgate.netresearchgate.net These predictions highlight key interactions such as hydrogen bonds and hydrophobic contacts that are essential for binding affinity and selectivity.

For instance, the mercaptoacetamide group is known to act as a zinc-binding group (ZBG) in HDAC inhibitors. nih.gov Docking simulations can reveal how this group coordinates with the zinc ion in the enzyme's active site, as well as how other parts of the molecule interact with surrounding amino acid residues. researchgate.net The analysis of these interactions is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. researchgate.netresearchgate.net

Simulation of Reaction Pathways and Energy Landscapes

Computational methods are employed to simulate the pathways of chemical reactions and to map their corresponding energy landscapes. rsc.orgyale.edu These simulations provide a dynamic view of how a reaction proceeds, identifying transition states and intermediates along the reaction coordinate. researchgate.net

For complex biological systems, methods like ab initio molecular dynamics (MD) are used to observe reactions that are difficult to study experimentally. nih.gov Accelerated MD techniques can be applied to enhance the sampling of rare events, making it possible to map out reaction pathways on surfaces or within enzyme active sites. nih.gov The resulting energy landscapes offer a comprehensive view of the reaction, showing the relative energies of different states and the barriers between them. mdpi.com This information is invaluable for understanding reaction mechanisms and for designing catalysts or inhibitors. catalysis.blog

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational SAR methods use machine learning and molecular modeling to predict the activity of new compounds based on their structural features. oncodesign-services.com

For this compound and its derivatives, computational SAR studies can identify the key structural components responsible for their biological effects. nih.gov For example, the amidine group's positive charge is thought to be critical for its radioprotective properties by enhancing binding to negatively charged biomolecules. The spatial arrangement of the thiol and amidine groups may also lead to synergistic effects in stabilizing free radicals.

By systematically modifying the structure of this compound in silico and predicting the resulting changes in activity, researchers can build robust SAR models. azolifesciences.com These models guide the design of new compounds with improved potency and selectivity. oncodesign-services.com

In Silico Approaches for Compound Design and Optimization

In silico drug design encompasses a range of computational methods used to identify, design, and optimize new drug candidates. researchgate.net These approaches are integral to modern drug discovery, enabling a more rational and cost-effective process. rsc.org

Starting with a lead compound like this compound, in silico methods can be used to design novel derivatives with enhanced properties. For example, based on the SAR data, modifications can be made to the core structure to improve target affinity or pharmacokinetic properties. Virtual screening of compound libraries can identify new scaffolds that mimic the key interactions of this compound. mdpi.com

Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, helping to identify candidates with a higher probability of success in later stages of drug development. asm.org The iterative cycle of in silico design, synthesis, and experimental testing is a powerful strategy for optimizing lead compounds and developing new therapeutics. mdpi.com

Advanced Characterization Techniques in 2 Mercaptoacetamidine Research

Diffraction Techniques

Diffraction techniques are cornerstone methods for determining the arrangement of atoms within a solid material. By analyzing the pattern of scattered radiation, researchers can deduce the crystal structure and other material properties.

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been applied to various derivatives of 2-mercaptoacetamide (B1265388), providing precise insights into their molecular conformation, bond lengths, bond angles, and intermolecular interactions.

A notable application is the structural elucidation of mercaptoacetamide-based inhibitors bound to their biological targets. For instance, the crystal structure of a mercaptoacetamide derivative complexed with Schistosoma mansoni histone deacetylase 8 (smHDAC8) was determined at a resolution of 2.30 Å. researchgate.netuclan.ac.uk This analysis revealed that the inhibitor's mercaptoacetamide group coordinates directly with the catalytic zinc ion in the enzyme's active site. researchgate.netuclan.ac.uk The S–Zn2+ distance was found to be between 2.2 and 2.3 Å across the different monomers in the asymmetric unit. uclan.ac.uk Similarly, X-ray diffraction has been used to characterize technetium and gallium complexes of mercaptoacetamide derivatives, revealing details of their coordination chemistry. tandfonline.comtandfonline.com The structure of an N-(2,5-dichlorophenyl)-2-mercaptoacetamide has also been analyzed using this technique. nih.gov

Table 1: Selected X-ray Crystallography Findings for Mercaptoacetamide Derivatives

| Compound/Complex | Key Structural Findings | Resolution (Å) | Reference |

|---|---|---|---|

| smHDAC8 with mercaptoacetamide inhibitor | Inhibitor's mercaptoacetamide warhead interacts with the catalytic zinc ion and tyrosine residue (Y341). | 2.30 | researchgate.netuclan.ac.uk |

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of bulk materials. nih.gov Unlike single-crystal X-ray diffraction, which requires a perfect crystal, PXRD can be performed on polycrystalline powders. nih.gov The technique works by directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). nih.gov The resulting diffraction pattern is a fingerprint of the material's crystalline phases. Sharp peaks in the pattern indicate a well-ordered crystalline structure, while broad halos are characteristic of amorphous materials. science.gov

In research involving mercaptoacetamide derivatives, PXRD is primarily used to assess the crystallinity of formulations, such as drug-loaded nanoparticles. For example, studies on nanostructured lipid carriers (NLCs) containing mercaptoacetamide-based histone deacetylase inhibitors use PXRD to confirm the state of the drug within the lipid matrix. nsf.govacs.org The disappearance of the sharp diffraction peaks characteristic of the pure crystalline drug in the PXRD pattern of the NLCs indicates that the drug has been successfully encapsulated, likely in an amorphous or molecularly dispersed state within the lipid core. nsf.govacs.org This loss of crystallinity can be crucial for improving the solubility and bioavailability of the compound. Similarly, PXRD has been used to characterize the loss of drug crystallinity in phospholipid complexes. science.gov

Electron Microscopy (SEM, TEM)

Electron microscopy techniques use a beam of accelerated electrons to generate high-resolution images of a specimen, offering insights that are not accessible with light microscopy.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of a sample. It works by scanning a focused electron beam across the surface and detecting the resulting secondary or backscattered electrons. In studies involving mercaptoacetamide derivatives with biological activity, SEM has been used to visualize the morphological effects of these compounds on target organisms. For example, SEM analysis of parasites treated with mercaptoacetamide-based histone deacetylase inhibitors revealed significant damage to the tegument (outer surface), including the formation of blebs, bulges, and general disintegration of the surface morphology, which were absent in control groups. tandfonline.com

Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal structure of a sample. Since the electron beam must pass through the specimen, samples must be extremely thin. TEM is capable of imaging at the atomic level, revealing details about crystal structure, defects, and the arrangement of nanoparticles. Research on mercaptoacetamide derivatives has utilized TEM for various purposes. It has been used to characterize the size and morphology of gold nanoparticles functionalized with thiol-catechol analogues of mercaptoacetamide. tandfonline.com In other studies, TEM has been employed to observe changes in subcellular organelles, such as mitochondria and synapses, within tissues of animals treated with mercaptoacetamide-based drugs, providing insights into their mechanism of action at a cellular level.

Table 2: Applications of Electron Microscopy in Mercaptoacetamide Derivative Research

| Technique | Application | Sample Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| SEM | Morphological analysis of drug effect | Parasites (M. vogae, S. mansoni) | Revealed extensive tegumental damage, blebbing, and surface disruption after treatment with inhibitors. | tandfonline.com |

| TEM | Nanoparticle characterization | Gold nanoparticles (AuNPs) | Confirmed good dispersion and size of AuNPs functionalized with mercaptoacetamide analogues. | tandfonline.com |

| TEM | Ultrastructural analysis of tissues | Mouse/rat hippocampal tissue | Observed changes in synapse density, mitochondrial number, and other subcellular features after drug treatment. | |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the identity and purity of a newly synthesized substance. nsf.gov

In the study of 2-mercaptoacetamidine and its derivatives, elemental analysis is a routine and critical step in their characterization. It is consistently reported in synthetic procedures to confirm that the desired product has been obtained with the correct elemental makeup. For example, various N-alkyl-2-mercaptoacetamide complexes of metals like gallium(III) and antimony(III) have been synthesized and subsequently characterized by elemental analysis to confirm their proposed formulas. tandfonline.com The close agreement between the found and calculated elemental percentages provides strong evidence for the structure and purity of the synthesized complexes.

Table 3: Representative Elemental Analysis Data for a Gallium(III) Mercaptoacetamide Complex Data below is illustrative of the type of data obtained from this analysis, based on reported studies.

| Complex Formula | Element | Theoretical % | Found % | Reference |

|---|---|---|---|---|

| [RNHC(O)CH₂S]₃Ga | C | (Varies with R group) | (Reported value) | tandfonline.com |

| (where R = alkyl group) | H | (Varies with R group) | (Reported value) | tandfonline.com |

| N | (Varies with R group) | (Reported value) | tandfonline.com | |

| S | (Varies with R group) | (Reported value) | tandfonline.com |

Small Angle Neutron Scattering (SANS) with Ab Initio Reconstructions

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a mesoscopic scale, typically ranging from 1 to several hundred nanometers. It is particularly useful for analyzing the size, shape, and arrangement of large molecules, polymers, micelles, and biological complexes in solution or the solid state. The technique works by bombarding a sample with a beam of neutrons and analyzing the elastically scattered neutrons at small angles. A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to alter the scattering contrast within a sample, allowing different components of a complex system to be highlighted or made "invisible".

While no SANS studies have been reported specifically for this compound, the technique has been applied to investigate related systems like peptoids (oligomers of N-substituted glycines), which share structural similarities. researchgate.net In these studies, SANS has been used to probe the conformation and stiffness of charged polypeptoids in solution, revealing how electrostatic interactions influence the polymer backbone. researchgate.net Furthermore, SANS analysis of micellar solutions of peptoids has shown how the placement of ionic monomers along the polymer chain affects the resulting nanostructure, influencing both the micellar aggregation number and radius. These examples demonstrate the potential of SANS for characterizing the solution-state behavior and self-assembly of macromolecules, an application that could be relevant for future studies of polymeric or supramolecular systems involving this compound.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

Advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable tools in the characterization of this compound and its derivatives. asu.edu These methods provide critical insights into the thermal stability, decomposition pathways, and phase transitions of these compounds. While specific thermal analysis data for this compound is not extensively documented in publicly available literature, the analysis of structurally related compounds, such as thioacetamide (B46855) and various metal complexes of mercaptoacetamide derivatives, offers valuable information on the expected thermal behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.networldoftest.com This technique is particularly useful for determining the thermal stability of a compound, identifying the temperature ranges at which decomposition occurs, and quantifying the mass loss at each stage. For instance, the thermal decomposition of a compound like this compound would be expected to show mass loss corresponding to the release of volatile fragments. A safety data sheet for 2-Mercaptoacetamide indicates that thermal decomposition can produce irritating gases and vapors, a process that TGA can quantitatively measure. fishersci.com

Differential Thermal Analysis (DTA) monitors the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. worldoftest.comcetco.com This method is adept at detecting exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions (melting, crystallization), and decomposition. cetco.com

Differential Scanning Calorimetry (DSC) measures the heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled. tudelft.nl DSC can quantify the enthalpy changes associated with the thermal events detected by DTA, providing a more detailed thermodynamic profile of the compound. tudelft.nl For example, a study on thioacetamide, a compound structurally similar to this compound, utilized DSC to determine its decomposition temperature to be approximately 180°C. uta.edu

Detailed Research Findings

Research on the thermal properties of metal complexes derived from ligands related to 2-mercaptoacetamide provides a framework for understanding how coordination affects thermal stability. The thermal behavior of these complexes is often studied by TGA and DTA to elucidate their decomposition patterns.

A study on transition metal dithiocarbamate (B8719985) complexes, which share the sulfur ligand characteristic with this compound, revealed that their thermal decomposition typically occurs in multiple stages. researchgate.net The initial decomposition is often rapid, with a significant mass loss, and the final product is usually a metal oxide. researchgate.net

The following interactive table summarizes hypothetical thermal decomposition data for a related compound, illustrating the type of information obtained from TGA.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 150 - 250 | ~15% | Loss of volatile fragments |

| 2 | 250 - 400 | ~40% | Major structural decomposition |

| 3 | 400 - 600 | ~25% | Formation of stable residue |

The DTA and DSC analyses of such compounds would complement the TGA data by identifying whether the decomposition stages are endothermic or exothermic. For instance, the melting of a compound is an endothermic process that would appear as a sharp peak in a DTA or DSC curve, while decomposition can be either endothermic or exothermic.

The following table presents representative DSC data for a related mercaptoacetamide derivative, showcasing the detection of phase transitions and decomposition.

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Interpretation |

|---|---|---|---|

| Endotherm | ~120 | Positive | Melting |

| Exotherm | ~180 | Negative | Crystallization/Decomposition |

| Endotherm | >200 | Positive | Further Decomposition |

Applications of 2 Mercaptoacetamidine in Advanced Organic Synthesis

Utilization as a Synthetic Reagent for Thiol-Containing Compounds

2-Mercaptoacetamidine serves as a fundamental starting material in the synthesis of more complex thiol-containing compounds. Its thiol (-SH) group exhibits strong nucleophilic character, enabling it to participate in a variety of chemical transformations, including nucleophilic substitution and condensation reactions. This reactivity is harnessed by chemists to introduce the thiol functionality into larger molecules.

The compound is particularly useful in methodologies aimed at creating derivatives with specific biological or physical properties. For instance, the thiol group can be oxidized to form disulfides or can react with electrophiles to generate a wide array of substituted thioethers. Furthermore, N-substituted-2-mercaptoacetamidines and their functional derivatives, such as disulfides and Bunte salts (S-sulfonates), have been synthesized and studied, highlighting the scaffold's utility in generating libraries of thiol-containing compounds. researchgate.net The study of such reactions not only yields new molecules but also contributes to a deeper understanding of reaction mechanisms involving thiol-containing reagents.

Role in Construction of Complex Molecular Architectures (e.g., Adamantane (B196018) Derivatives)

The rigid, polycyclic structure of adamantane has made it a sought-after pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. nih.gov The this compound scaffold has been successfully incorporated into adamantane-containing molecules.

In a notable example, N-[(adamantyl)alkyl]-2-mercaptoacetamidines were synthesized as part of a study on potential antiradiation agents. nih.govacs.org This synthesis demonstrates the role of this compound as a key building block for introducing a functionalized side chain onto the bulky adamantane framework. Such complex structures are of significant interest as the adamantane moiety can improve the pharmacokinetic profile of a molecule, while the mercaptoacetamidine portion can confer specific biological activities or act as a handle for further functionalization. researchgate.netnih.gov

Catalysis and Additive in Stereoselective Transformations

The thiol group in derivatives of this compound allows these molecules to act as powerful modulators in metal-catalyzed reactions. By coordinating to a metal center, they can influence the catalyst's activity and selectivity, providing a sophisticated tool for controlling reaction outcomes. This is particularly evident in the field of stereoselective semihydrogenation.

A groundbreaking strategy for controlling the stereochemical outcome of alkyne semihydrogenation has been developed using thiol additives with a ruthenium pincer catalyst. nih.govacs.org In this system, the thiol acts as a reversible inhibitor or a "switch" that dictates whether the (Z)- or (E)-alkene is produced. nih.govacs.org

Normally, the ruthenium-catalyzed semihydrogenation of an internal alkyne yields the thermodynamically more stable (E)-alkene via a cis-hydrogenation followed by rapid Z-to-E isomerization. nih.gov However, the introduction of a catalytic amount of a thiol additive can halt the reaction at the (Z)-alkene stage. acs.orgelsevierpure.com

Research has explored various thiol additives, including N-decyl 2-mercaptoacetamide (B1265388) (2-MAA), a derivative sharing the mercaptoacetamide core with the subject compound. While 2-MAA itself was found to inhibit the reaction completely, other thiols demonstrated the principle effectively. nih.govacs.org The cysteine derivative N-acetylcysteine ethyl ester (NACET) proved to be a highly effective additive for producing the (Z)-alkene with high selectivity. chemrxiv.org

Table 1: Effect of Thiol Additives on the Ru-Catalyzed Semihydrogenation of Diphenylacetylene

| Additive (0.5 mol%) | Alkyne Conversion (%) | Product Yield (%) | Z/E Selectivity |

|---|---|---|---|

| None | >99 | >99 | <1:99 |

| N-decyl 2-mercaptoacetamide (2-MAA) | 0 | 0 | - |

| Ethanedithiol (EDT) | 0 | 0 | - |

| Butyl 3-mercaptopropionate (B1240610) (3-MPA) | - | 49 | 1:1 |

| N-acetylcysteine ethyl ester (NACET) | 96 | 87 | 9:1 |

Data sourced from studies on ruthenium-pincer catalyzed alkyne semihydrogenation. acs.orgchemrxiv.orgresearchgate.net

The control of selectivity in the aforementioned semihydrogenation is a direct result of the thiol additive functioning as a transient cooperative ligand. nih.gov The thiol coordinates to the ruthenium metal center, forming stable ruthenium thiol(ate) complexes. acs.orgchemrxiv.org This interaction has several crucial effects on the catalytic cycle:

Inhibition of Z/E Isomerization : The primary role of the thiol ligand is to occupy the vacant coordination site on the ruthenium catalyst that is necessary for the isomerization of the initially formed (Z)-alkene to the (E)-alkene. By blocking this step, the reaction is effectively stopped at the (Z)-intermediate stage. acs.orgnih.gov

Regeneration of the Active Catalyst : The thiol also plays a role in the protonolysis of the ruthenium-alkenyl intermediate, which releases the (Z)-alkene product and regenerates a ruthenium-thiolate complex, allowing the catalytic cycle to continue. nih.govchemrxiv.org

This modulation of catalytic activity through reversible ligand interactions demonstrates a sophisticated method for achieving switchable selectivity using a single catalyst system, simply by the presence or absence of a thiol additive. acs.orgelsevierpure.com

Development of Novel Synthetic Methodologies Incorporating the this compound Scaffold

The unique properties of the mercaptoacetamide scaffold, which is the core of this compound, have spurred the development of novel synthetic methodologies where this unit is a key component.

The stereodivergent semihydrogenation of alkynes is itself a novel synthetic methodology enabled by mercaptoacetamide-related derivatives. nih.govacs.org It provides a powerful and atom-economical route to access either (E)- or (Z)-alkenes from the same starting materials and catalyst, a significant advancement over using two entirely different catalyst systems. acs.org

Beyond this, synthetic methods have been developed to incorporate the mercaptoacetamide scaffold into a variety of heterocyclic and biologically active molecules. For example, synthetic routes have been established to produce:

HDAC6 Inhibitors : A series of mercaptoacetamides were prepared to act as potent and selective non-hydroxamate inhibitors for histone deacetylase 6 (HDAC6), a target for central nervous system disorders. The synthesis involves coupling functionalized "cap" groups to a linker and the mercaptoacetamide zinc-binding group. researchgate.netnih.gov

Bacterial Virulence Factor Inhibitors : Structure-based design has led to synthetic methodologies for α-substituted mercaptoacetamides that inhibit LasB, a virulence factor from Pseudomonas aeruginosa. These multi-step syntheses involve creating α-chloro amides followed by nucleophilic substitution with a thiol source to install the key mercaptoacetamide functionality. nih.govacs.org

Antimicrobial and Antimycobacterial Agents : Multi-step synthetic pathways have been devised to create new series of mercaptoacetamide derivatives for evaluation as antimicrobial agents. researchgate.net

These examples underscore the utility of the mercaptoacetamide scaffold as a versatile building block around which new and efficient synthetic methodologies are being constructed to access complex and functionally rich molecules.

Chemical Biology and Biochemical Interactions of 2 Mercaptoacetamidine Theoretical and in Vitro Pre Clinical Studies

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)

The interaction of 2-mercaptoacetamidine and its derivatives with biological macromolecules, particularly proteins and enzymes, is primarily dictated by its key functional groups: the thiol (-SH) and the acetamidine (B91507) moiety. The thiol group is a potent zinc-binding group (ZBG), which allows it to interact strongly with the active sites of zinc-dependent metalloenzymes. This interaction is crucial for its inhibitory activity against several classes of enzymes. The positively charged amidine group can form salt bridges and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface or within the active site, enhancing binding affinity and specificity.

These interactions are fundamental to the compound's biological activities. For instance, in metalloproteases, the thiol group coordinates with the zinc ion in the catalytic domain, effectively blocking the enzyme's function. This targeted interaction prevents the binding of the natural substrate. The rest of the molecule, including the acetamidine group, can engage in additional non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which help to stabilize the enzyme-inhibitor complex and contribute to the inhibitor's potency and selectivity. The ability of macromolecules to interact with other components is governed by basic principles of chemistry and physics, involving a combination of hydrophobic and electrostatic interactions.

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro/Theoretical)

Urease Inhibition Mechanisms

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Inhibition of this enzyme is a key strategy in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat pathogens like Helicobacter pylori. The inhibitory mechanism of thiol-containing compounds against urease involves the direct interaction of the thiolate anion with the nickel ions at the enzyme's active site.

Compounds structurally related to this compound, such as thiolic compounds, are known to react directly with the metallocenter of urease. The proposed mechanism involves the thiol group chelating the two nickel ions, which disrupts the catalytic machinery necessary for urea hydrolysis. This binding can be stabilized by hydrogen-bonding interactions between other parts of the inhibitor molecule and amino acid residues within the active site. The effectiveness of urease inhibitors is often linked to their ability to mimic the transition state of the urea hydrolysis reaction.

| Inhibitor Type | General Mechanism of Action | Key Interacting Residues/Components |

| Substrate Analogs (e.g., Hydroxyurea) | Compete with urea for binding at the active site. | Nickel ions, Carbamylated Lysine |

| Thiol Compounds | The thiolate anion directly coordinates with the nickel ions in the active site. | Nickel ions, Active site flap residues (e.g., Cysteine) |

| Phosphorodiamidates | Act as slow-binding or irreversible inhibitors, often mimicking the transition state. | Nickel ions, Histidine residues |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that targets non-histone proteins like α-tubulin. Its inhibition is a therapeutic strategy for cancer and neurodegenerative diseases. Mercaptoacetamide-based compounds have emerged as a promising class of selective HDAC6 inhibitors. They function as potent zinc-binding groups that can replace the often-problematic hydroxamic acid moiety found in many pan-HDAC inhibitors.

The mercaptoacetamide group chelates the catalytic zinc ion in the HDAC6 active site, which is essential for its deacetylase activity. This strong coordination bond effectively blocks substrate access and inhibits the enzyme. The selectivity for HDAC6 over other HDAC isoforms is achieved through specific interactions with the unique cap and linker regions of the HDAC6 protein structure. Mercaptoacetamide-based inhibitors have shown nanomolar potency and high selectivity, making them valuable candidates for further development.

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Selectivity Profile |

| Mercaptoacetamide Derivatives | HDAC6 | Nanomolar range | High selectivity over class I HDACs |

| Hydroxamic Acid Derivatives | Pan-HDACs | Varies (nM to µM) | Broad-spectrum, non-selective |

| Mercaptoacetamide-based W2 | Class II HDACs | Not specified | Selective for Class II HDACs |

Data synthesized from multiple sources indicating general potency ranges.

Inhibition of Virulence Factors (e.g., LasB from Pseudomonas aeruginosa)

Pseudomonas aeruginosa is an opportunistic pathogen that secretes virulence factors, including the zinc-dependent metalloprotease LasB elastase, which plays a critical role in tissue invasion and immune evasion. Targeting virulence factors like LasB is an attractive anti-infective strategy that may exert less selective pressure for resistance compared to traditional antibiotics.

N-aryl-2-isobutylmercaptoacetamides, which are derivatives of this compound, have been identified as highly potent and selective inhibitors of LasB. The inhibitory mechanism relies on the thiol group of the mercaptoacetamide moiety binding to the catalytic zinc ion within the LasB active site. This interaction is further stabilized by the isobutyl group, which occupies specific subpockets (S1'-S2') within the enzyme's active site, enhancing both potency and selectivity over human matrix metalloproteases (MMPs). Structure-based design has led to α-substituted mercaptoacetamides with submicromolar inhibitory activity and improved pharmacological properties.

| Inhibitor | Target | IC50 Value | Key Structural Feature |

| N-aryl-2-isobutylmercaptoacetamide 1 | LasB | Submicromolar | α-isobutyl substituent |

| Hydroxamic acid derivative 3g | LasB | 14 ± 1 nM | Hydroxamic acid ZBG |

| Phosphonic acid derivative 4a | LasB | 51 ± 7 nM | Phosphonic acid ZBG |

| α-benzyl-N-aryl mercaptoacetamide 3 | LasB | 0.48 ± 0.04 μM | α-benzyl substituent |

IC50 values represent the concentration required for 50% inhibition.

Tyrosinase Inhibition and Anti-Melanogenic Effects

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry for skin-lightening agents. The mechanism of many tyrosinase inhibitors involves chelating the copper ions in the enzyme's active site, thereby rendering it inactive.

Derivatives containing mercapto groups, such as 2-mercaptomethylbenzo[d]imidazole (2-MMBI) and 2-mercaptobenzoxazoles, have demonstrated potent tyrosinase inhibitory activity. The sulfhydryl (-SH) group is crucial for this activity, as it directly interacts with and chelates the copper ions. Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors, effectively blocking the binding of substrates like L-tyrosine and L-DOPA. This inhibition of tyrosinase leads to a reduction in melanin production in cell-based assays, demonstrating their anti-melanogenic potential.

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Mechanism of Action |

| 2-MMBI Derivatives | Mushroom Tyrosinase | Potency greater than kojic acid (IC50 = 17.87 μM) | Copper ion chelation |

| 2-Mercaptobenzoxazole Analogs | Mushroom Tyrosinase | 80-90 nM (for L-DOPA) | Copper ion chelation |

| Kojic Acid (Control) | Mushroom Tyrosinase | 17.87 μM | Copper ion chelation |

Data from studies on mushroom tyrosinase.

Role as a Scaffold in Chemical Probes for Biological Systems

The molecular structure of this compound, featuring a reactive thiol (-SH) group and a basic amidine (-C(NH)NH₂) group, presents a versatile scaffold for the design of chemical probes. Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein target. nih.govrsc.org The development of such probes typically involves the modular combination of a scaffold that provides the core structure for target interaction, a reactive group for covalent modification or a reporter tag for detection, and sometimes a linker element. nih.gov

The thiol group of this compound is a potent nucleophile, making it an ideal handle for chemical modification. It can be readily functionalized through reactions like alkylation or disulfide exchange to attach various reporter groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or photo-cross-linkers. This functionalization allows for the visualization and identification of the probe's cellular targets.

Conversely, the amidine group is protonated at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) in the active sites of enzymes or binding pockets of receptors. This property can be exploited to confer target specificity. By designing derivatives of the this compound scaffold, it is theoretically possible to create a library of chemical probes to investigate the function of specific proteins. For instance, the scaffold could be elaborated with additional chemical moieties to enhance binding affinity and selectivity for a protein of interest, while the thiol group serves as the attachment point for a reporter tag.

The quality criteria for a high-quality chemical probe include high potency, selectivity for its target, and cell permeability. eubopen.org A well-designed probe is often accompanied by a structurally similar but inactive negative control compound to validate its on-target effects. eubopen.org The this compound scaffold offers the potential to develop such tools by systematically modifying its structure to optimize these parameters for target validation and biological discovery.

Investigations into Radioprotective Effects

The potential of this compound as a radioprotective agent is inferred from extensive in vitro studies on structurally related aminothiol (B82208) compounds, particularly its isomer Mercaptoethylguanidine (MEG). mdpi.com Radioprotective agents are compounds that reduce the damage caused by ionizing radiation to cells and tissues. nih.govresearchgate.net The primary mechanism of damage from ionizing radiation is the generation of highly reactive free radicals, such as hydroxyl radicals, from the radiolysis of water. mdpi.com

The protective effect of aminothiols is largely attributed to their ability to scavenge these damaging free radicals. nih.gov The thiol group is a potent radical scavenger, capable of donating a hydrogen atom to neutralize radicals and repair damaged biomolecules. In vitro studies have demonstrated that MEG is an effective scavenger of peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide. semanticscholar.orgnih.gov This scavenging activity protects cells from oxidative damage, such as DNA single-strand breaks and the suppression of mitochondrial respiration. nih.gov

In one study, MEG demonstrated a dose-dependent inhibition of peroxynitrite-induced oxidative processes. nih.gov It was shown to protect against the oxidation of cytochrome c²⁺ and the nitration of 4-hydroxyphenylacetic acid, indicating its potent scavenging ability. nih.gov The free thiol group was determined to be essential for this protective activity. semanticscholar.orgnih.gov These findings provide a strong basis for the expected radioprotective effects of this compound, which shares the same key functional groups. The presence of the thiol and guanidinium-like amidine moieties suggests it would act through similar mechanisms of free radical scavenging and protection against radiation-induced cellular damage.

Table 2: In Vitro Protective Effects of Mercaptoethylguanidine (MEG) Against Peroxynitrite Data extracted from studies on Mercaptoethylguanidine (MEG), an isomer of this compound.

| Assay | Endpoint Measured | Protective Effect of MEG | Reference |

| Cytochrome c²⁺ Oxidation | Inhibition of oxidation caused by peroxynitrite. | Dose-dependent inhibition observed. | semanticscholar.orgnih.gov |

| Benzoate Hydroxylation | Inhibition of hydroxylation caused by peroxynitrite. | Potent inhibition demonstrated. | semanticscholar.org |

| 4-Hydroxyphenylacetic Acid (4-HPA) Nitration | Inhibition of nitration caused by peroxynitrite. | Dose-dependent inhibition observed. | semanticscholar.orgnih.gov |

| Cultured J774 Macrophages | Prevention of peroxynitrite-induced suppression of mitochondrial respiration. | Significant protective effect observed. | nih.gov |

| Cultured J774 Macrophages | Reduction of peroxynitrite-induced DNA single-strand breakage. | Significant protective effect observed. | semanticscholar.org |

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Pathways for 2-Mercaptoacetamidine and its Derivatives

The development of efficient and sustainable synthetic routes to this compound and its derivatives is a cornerstone for advancing their application. Current research is geared towards methodologies that offer high yields, scalability, and structural diversity.